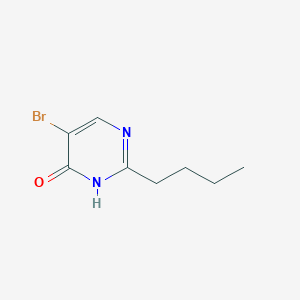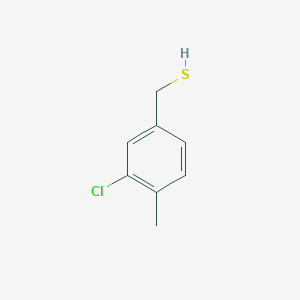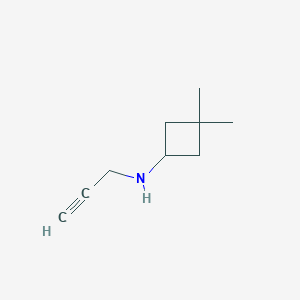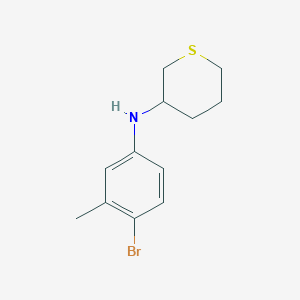![molecular formula C7H11N5O2 B13300450 4-Amino-1-[(methylcarbamoyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B13300450.png)
4-Amino-1-[(methylcarbamoyl)methyl]-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-[(methylcarbamoyl)methyl]-1H-pyrazole-3-carboxamide is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-[(methylcarbamoyl)methyl]-1H-pyrazole-3-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by subsequent functional group modifications. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs advanced techniques like high-throughput screening and process optimization to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-[(methylcarbamoyl)methyl]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen or add hydrogen, modifying the compound’s reactivity.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and organometallic compounds (Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups.
Scientific Research Applications
4-Amino-1-[(methylcarbamoyl)methyl]-1H-pyrazole-3-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: The compound is utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Amino-1-[(methylcarbamoyl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For instance, it could modulate signal transduction pathways, affecting cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-methylpyrazole: A structurally similar compound with different functional groups.
3-Aminopyrazole: Another pyrazole derivative with distinct reactivity and applications.
4-Aminopyridine: A related heterocyclic compound with varied biological activities.
Uniqueness
4-Amino-1-[(methylcarbamoyl)methyl]-1H-pyrazole-3-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H11N5O2 |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
4-amino-1-[2-(methylamino)-2-oxoethyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C7H11N5O2/c1-10-5(13)3-12-2-4(8)6(11-12)7(9)14/h2H,3,8H2,1H3,(H2,9,14)(H,10,13) |
InChI Key |
UWGHCDLTFGYZCG-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CN1C=C(C(=N1)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-methyl-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13300391.png)
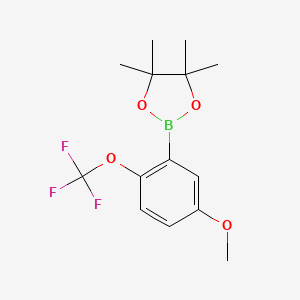
![N-[3-(dimethylamino)propyl]furan-2-carboxamide](/img/structure/B13300395.png)
![8,8-Dimethyl-2-azaspiro[4.5]decane](/img/structure/B13300398.png)
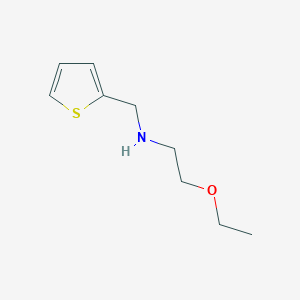
![2-[1-(Cyclopropylamino)ethyl]-4-methoxyphenol](/img/structure/B13300411.png)
